(4-Phenoxyphenyl)methanol
Description
(4-Phenoxyphenyl)methanol (CAS: 2215-78-3) is a benzyl alcohol derivative with the molecular formula C₁₃H₁₂O₂ (molecular weight: 200.24 g/mol) . Its structure consists of a hydroxymethyl group (-CH₂OH) attached to a biphenyl ether scaffold, where a phenoxy group is para-substituted on the benzene ring (Figure 1). Key synonyms include 4-Phenoxybenzyl alcohol and 4-(Hydroxymethyl)diphenyl ether.
Properties
IUPAC Name |
(4-phenoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOMFFKZOZMBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356553 | |
| Record name | (4-phenoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2215-78-3 | |
| Record name | (4-phenoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
4-Phenoxybenzaldehyde undergoes reduction to yield the target alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like tetrahydrofuran (THF) or ethanol are commonly employed. For example:
Key Parameters :
-
Temperature: 0–25°C
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Solvent: Ethanol or THF
-
Reaction Time: 2–4 hours
Yield Optimization
Yields depend on the reducing agent’s strength and steric hindrance. LiAlH₄ achieves near-quantitative reduction (>95%) but requires rigorous moisture exclusion. NaBH₄ offers milder conditions with yields of 80–85%.
Nucleophilic Substitution of 4-Phenoxybenzyl Halides
Hydroxylation of Benzyl Chlorides
Reacting 4-phenoxybenzyl chloride with aqueous sodium hydroxide facilitates nucleophilic substitution:
Industrial-Scale Considerations :
Process Efficiency
Benchmarking against similar reactions (e.g., 4-phenoxyphenol synthesis) reveals that continuous-flow reactors with ultrasonic irradiation improve mixing and reduce side reactions. For instance, a patent describing 4-phenoxyphenol production achieved 95.7% yield using a pipeline reactor at 170–175°C. Adapting this setup for benzyl chloride hydrolysis could similarly enhance efficiency.
Grignard Reaction with Formaldehyde
Synthesis of 4-Phenoxyphenylmagnesium Bromide
Formation of the Grignard reagent from 4-bromophenoxybenzene and magnesium in dry ether precedes formaldehyde addition:
Challenges and Mitigations
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Moisture Sensitivity : Strict anhydrous conditions are mandatory.
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Byproduct Formation : Over-addition of formaldehyde can lead to diols, necessitating controlled stoichiometry.
Industrial Production and Scalability
Continuous-Flow Reactor Systems
Adopting pipeline reactors, as demonstrated in 4-phenoxyphenol synthesis, offers scalability advantages:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 160–180°C | Maximizes kinetics |
| Ultrasonic Irradiation | 20–40 kHz | Reduces clogging |
| Residence Time | 5–10 minutes | Minimizes degradation |
Solvent and Reagent Recovery
Toluene and phenol recovery via distillation under reduced pressure (e.g., 160°C, 50 mmHg) is critical for cost-effectiveness, as highlighted in patent examples.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| NaBH₄ Reduction | 80–85 | Low | Moderate |
| LiAlH₄ Reduction | >95 | High | Low |
| Nucleophilic Substitution | 75–80 | Medium | High |
| Grignard Reaction | 70–75 | High | Low |
Key Insight : Nucleophilic substitution balances yield and scalability, making it preferable for industrial applications.
Scientific Research Applications
(4-Phenoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Phenoxyphenyl)methanol involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored and analyzed. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which are facilitated by the compound’s functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The following compounds share the benzyl alcohol core but differ in substituents, impacting their reactivity and applications.
Table 1: Structural and Molecular Comparison
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: 4-Methoxybenzyl alcohol (para-methoxy) exhibits enhanced electron density at the aromatic ring due to the methoxy group’s +M effect, increasing the alcohol’s acidity compared to this compound . In contrast, the phenoxy group in this compound provides moderate electron withdrawal, stabilizing intermediates in oxidation reactions .
Steric Effects: (3,4-Dimethoxyphenyl)(4-(phenoxymethyl)phenyl)methanol features bulkier substituents, which may hinder nucleophilic attacks or reduce catalytic efficiency compared to the less substituted this compound .
Lipophilicity: Alkyl-substituted analogs like (4-Butylphenyl)methanol show increased hydrophobicity, favoring solubility in non-polar solvents, whereas this compound balances polarity for use in mixed solvents .
Reactivity in Catalytic Reactions
Table 2: Comparative Reactivity in Ammoxidation
| Substrate | Product Nitrile Yield | Catalyst | Key Factor Influencing Yield |
|---|---|---|---|
| This compound | ~80% | Fe1-N-C | Moderate electron withdrawal |
| Quinolin-5-ylmethanol | ~75% | Fe1-N-C | Nitrogen coordination |
| Biphenyl-4-yl methanol | ~70% | Fe1-N-C | Extended conjugation |
- This compound outperforms biphenyl-4-yl methanol due to the phenoxy group’s electron-withdrawing nature, facilitating oxidation.
- Quinolin-5-ylmethanol leverages its heterocyclic nitrogen for catalyst interaction, achieving comparable yields .
Biological Activity
(4-Phenoxyphenyl)methanol, a compound characterized by its phenolic structure, has garnered attention in various biological studies due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential applications in cancer therapy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenoxy group attached to a benzyl alcohol moiety, which is hypothesized to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological molecules. The hydroxyl group can interact with proteins and enzymes, potentially modulating their activities. Furthermore, the hydrophobic phenoxy group may facilitate interactions with cell membranes or hydrophobic regions of proteins, influencing various biochemical pathways.
Antiproliferative Activity
Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth in MCF-7 breast cancer cells. Table 1 summarizes the IC50 values observed for different derivatives related to this compound:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6l | MDA-MB-231 | 0.21 | Induces apoptosis and cell cycle arrest |
| 6g | HepG2 | 0.26 | ACC1 inhibition and apoptosis induction |
| 6a | A549 | 1.10 | Cell cycle arrest at G0/G1 phase |
These findings suggest that modifications to the phenoxy structure can enhance the compound's anticancer properties .
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound derivatives on MCF-7 cells. The results demonstrated that certain derivatives significantly inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
- Animal Models : In vivo studies using murine models have shown that this compound can reduce tumor growth when administered at specific dosages. The mechanism involves modulation of metabolic pathways associated with cancer cell proliferation and survival .
Research Findings
Research has highlighted several important findings regarding the biological activity of this compound:
- ACC Inhibition : Compounds derived from this compound have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. This inhibition leads to reduced malonyl-CoA levels and promotes apoptosis in cancer cells .
- Oxidative Stress : The compound has been linked to oxidative stress responses in cells, indicating a potential dual role in promoting apoptosis through both direct cytotoxicity and metabolic modulation .
Q & A
Q. What are the common synthetic routes for (4-Phenoxyphenyl)methanol, and how are key intermediates characterized?
- Methodological Answer : this compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, derivatives with triazine cores (e.g., compounds 64–70 in ) are prepared by reacting triazine intermediates with 3-(4-phenoxyphenyl)propylamine under reflux conditions. Key intermediates are characterized using 1H NMR (to confirm substitution patterns and purity) and HRMS (for molecular weight validation). Reaction progress is monitored via TLC (e.g., chloroform:methanol = 9:1) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- 1H NMR : Identifies functional groups (e.g., hydroxyl, aromatic protons) and substitution patterns. For instance, aromatic protons in (4-phenoxyphenyl) groups resonate at δ 7.05–7.43 ppm .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C15H14O3S2 derivatives at m/z 306.40) .
- TLC : Used to monitor reaction progress and purity (e.g., ethyl acetate:methanol = 19:1) .
Advanced Research Questions
Q. How can researchers optimize biocatalytic synthesis of this compound derivatives?
- Methodological Answer : Optimization strategies include:
- Enzyme Screening : Test lipases or alcohol dehydrogenases for regioselective oxidation/reduction of intermediates (e.g., converting ketones to alcohols) .
- Reaction Engineering : Adjust pH, temperature, and co-solvents (e.g., aqueous-organic biphasic systems) to enhance enzyme stability and yield .
- Directed Evolution : Modify enzymes via mutagenesis to improve catalytic efficiency for bulky substrates like (4-phenoxyphenyl) groups .
Q. How can contradictory biological activity data for this compound derivatives be resolved?
- Methodological Answer : Contradictions may arise from:
- Purity Variability : Use HPLC (≥95% purity thresholds) to eliminate confounding effects from byproducts .
- Assay Conditions : Standardize cell-based assays (e.g., GPR68 modulation in ) by controlling cell passage number, serum batches, and incubation times .
- Structural Confounders : Conduct SAR studies to isolate the impact of substituents (e.g., fluorination at specific positions alters bioactivity) .
Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys predict feasible routes using known reaction templates (e.g., Suzuki coupling for aryl-ether bond formation) .
- DFT Calculations : Model transition states for oxidation/reduction steps (e.g., alcohol-to-ketone interconversion) to identify optimal catalysts .
- Docking Studies : Predict binding modes of derivatives to biological targets (e.g., GPR68 in ) using AutoDock or Schrödinger .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
